molecular formula C16H12F3IN2O4 B10929367 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-iodophenoxy)methyl]furan-2-yl}methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-iodophenoxy)methyl]furan-2-yl}methanone

Cat. No.: B10929367
M. Wt: 480.18 g/mol
InChI Key: SQHAFMXYUZOZHD-UHFFFAOYSA-N
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Description

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a hydrazine derivative with a β-diketone under acidic conditions to form the pyrazole core. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide. The final step involves the coupling of the pyrazole derivative with a furan ring substituted with an iodophenoxy group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the furan ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antipyretic, and antioxidant activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in inflammation or oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone: A similar compound with a pyrazole ring and trifluoromethyl group, but with different substituents on the furan ring.

    [5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[4-(1H-pyrrol-1-yl)phenyl]methanone: Another similar compound with a pyrazole ring and trifluoromethyl group, but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}METHANONE lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H12F3IN2O4

Molecular Weight

480.18 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[5-[(4-iodophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C16H12F3IN2O4/c17-16(18,19)15(24)7-8-21-22(15)14(23)13-6-5-12(26-13)9-25-11-3-1-10(20)2-4-11/h1-6,8,24H,7,9H2

InChI Key

SQHAFMXYUZOZHD-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I

Origin of Product

United States

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